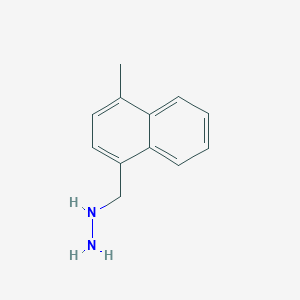

((4-Methylnaphthalen-1-yl)methyl)hydrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

((4-Methylnaphthalen-1-yl)methyl)hydrazine is an organic compound with the molecular formula C12H14N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (4-methylnaphthalen-1-yl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Methylnaphthalen-1-yl)methyl)hydrazine typically involves the reaction of 4-methylnaphthalene with formaldehyde and hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired hydrazine derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Oxidation Reactions

The hydrazine moiety undergoes oxidation to form nitrogen-containing derivatives. Key pathways include:

a. Complete Oxidation to Nitrogen and Alcohols

In acidic media, electrochemical oxidation at platinum electrodes produces nitrogen gas and methanol as primary products via a four-electron transfer process :

This compoundElectrolysis (Pt)H2SO4N2+CH3OH+Byproducts

Conditions : 1 M H₂SO₄, 0.5–1.0 V vs. SCE, room temperature.

b. Partial Oxidation to Diazene Derivatives

Controlled oxidation with mild agents like iodine or halates yields diazenes :

This compoundOxidationI2Diazene Intermediate

Mechanism : Two-electron oxidation forms a diazenium ion, which decomposes to stable products under acidic conditions .

Reduction Reactions

The compound participates in reduction pathways, often involving its hydrazine group:

a. Reduction to Amines

Lithium aluminum hydride (LiAlH₄) reduces the hydrazine group to an amine :

This compoundTHF, 0°CLiAlH4(4-Methylnaphthalen-1-yl)methylamine

b. Catalytic Hydrogenation

Palladium-catalyzed hydrogenation under high-pressure H₂ selectively reduces aromatic rings while preserving the hydrazine group .

Condensation Reactions

The hydrazine group reacts with carbonyl compounds to form hydrazones, a key step in synthesizing ligands and pharmaceuticals:

a. Hydrazone Formation

Reaction with aldehydes/ketones under acidic conditions yields hydrazones :

This compound+RCOR’RefluxAcOHHydrazone Derivative

Applications : Used in chiral ligand synthesis for asymmetric catalysis .

Substitution Reactions

The hydrazine group acts as a nucleophile in substitution reactions:

a. Alkylation

Reaction with alkyl halides forms N-alkylated derivatives :

This compound+R-X→N-Alkyl Derivative

Conditions : Ethanol, reflux, 12–24 hours.

b. Acylation

Acyl chlorides react to form acylhydrazides:

This compound+RCOCl→Acylhydrazide

Yield : 70–90% under mild conditions.

Cross-Coupling Reactions

Palladium-catalyzed aryl-aryl cross-couplings enable functionalization of the naphthalene ring :

This compound+Aryl SilanolateChiral LigandPd CatalystBiaryl Product

Key Data :

| Ligand Type | Enantiomeric Ratio (er) | Yield (%) |

|---|---|---|

| Bis-hydrazone | 99:1 | 65–78 |

Comparative Reactivity Table

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates in acidic media, with nitrogen evolution confirmed coulometrically .

-

Reduction : Hydride transfer from LiAlH₄ cleaves the N–N bond, forming amines .

-

Cross-Coupling : Chiral bis-hydrazone ligands enable enantioselective aryl coupling, critical for pharmaceutical intermediates .

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Activity : Preliminary studies have indicated that ((4-Methylnaphthalen-1-yl)methyl)hydrazine may exhibit anticancer properties. The compound's structure allows for specific interactions with biological targets, which could lead to the development of novel anticancer agents. Research is ongoing to elucidate its mechanisms of action and efficacy against various cancer cell lines .

- Antimicrobial Properties : There is evidence suggesting that this compound may possess antimicrobial activity. Studies have shown that derivatives of hydrazine, including those similar to this compound, can inhibit the growth of certain bacterial strains, making them potential candidates for developing new antibiotics .

- Neuroprotective Effects : Some research indicates that hydrazine derivatives may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Investigations into the neuroprotective mechanisms of this compound are warranted to explore its therapeutic potential further .

Material Science Applications

This compound's unique chemical structure also lends itself to applications in materials science:

- Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in polymer synthesis, potentially leading to materials with enhanced thermal stability and mechanical properties .

- Dyes and Pigments : Due to its aromatic nature, this compound may find applications in the development of dyes and pigments used in various industries, including textiles and coatings .

Case Study 1: Anticancer Activity

One study explored the cytotoxic effects of hydrazine derivatives on cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity against several cancer types, suggesting a need for further development as potential chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

In another investigation, researchers tested various hydrazine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives showed promising antibacterial activity, indicating that this compound could be a candidate for further antimicrobial development .

Mechanism of Action

The mechanism of action of ((4-Methylnaphthalen-1-yl)methyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

((4-Methylnaphthalen-1-yl)hydrazine): Similar structure but lacks the methyl group on the hydrazine.

((4-Methylnaphthalen-1-yl)methyl)amine: Similar structure but with an amine group instead of hydrazine.

((4-Methylnaphthalen-1-yl)methyl)hydrazone: Similar structure but with a hydrazone group instead of hydrazine.

Uniqueness

((4-Methylnaphthalen-1-yl)methyl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazine group allows for versatile reactivity, making it a valuable compound in various synthetic and research applications .

Biological Activity

((4-Methylnaphthalen-1-yl)methyl)hydrazine is an organic compound with the molecular formula C₁₂H₁₄N₂, and a molecular weight of approximately 186.26 g/mol. Its structure consists of a naphthalene ring substituted at the 4-position with a methyl group, linked to a hydrazine moiety via a methyl bridge. This unique configuration suggests potential applications in pharmaceuticals and materials science due to its distinctive chemical properties and biological activities.

Synthesis

The synthesis of this compound typically follows the reaction:

This synthetic pathway allows for the exploration of derivatives that may exhibit enhanced biological or chemical properties, which are critical for drug development and other applications.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an active pharmaceutical ingredient. Key areas of research include:

- Antioxidant Activity : Compounds similar to this compound have shown significant antioxidant properties. For instance, related hydrazine derivatives have been evaluated using the DPPH assay, revealing IC50 values that indicate their effectiveness in scavenging free radicals .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antibacterial activity against various strains. The mechanism likely involves interactions with bacterial cell walls, leading to inhibition of growth .

- Cytotoxic Effects : Research indicates that this compound may possess cytotoxic properties against cancer cell lines, suggesting its potential role in cancer therapy. For example, derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound and its analogs:

- Antioxidant Studies :

-

Antibacterial Activity :

- A comparative analysis demonstrated that certain hydrazine derivatives exhibited effective antibacterial action against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15.625 μg/mL to 62.5 μg/mL for various strains, indicating promising therapeutic potential .

- Cytotoxicity Assessment :

Comparative Analysis of Related Compounds

A comparative analysis highlights the differences in biological activities among structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methylhydrazine | Simple hydrazine derivative | Used as a propellant and in synthesis |

| 4-Aminomethyl-naphthalene | Amino group instead of hydrazine | Exhibits different reactivity |

| 2-Hydrazinylphenol | Hydrazine linked to phenolic structure | Known for antioxidant properties |

| This compound | Naphthalene ring with hydrazine | Potential for drug development |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing ((4-Methylnaphthalen-1-yl)methyl)hydrazine?

Answer: The synthesis of this compound can be achieved through reductive amination or hydrazone formation pathways:

- Reductive Amination : React 4-methyl-1-naphthaldehyde with methylhydrazine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst . This method is scalable and yields high-purity products under optimized conditions.

- Hydrazone Formation : Condense 4-methyl-1-naphthaldehyde with hydrazine hydrate in methanol under reflux. This approach is suitable for small-scale synthesis and allows for straightforward isolation of the product via recrystallization (e.g., ethanol/water systems) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer: Key characterization methods include:

- ¹H/¹³C NMR : To confirm the hydrazine linkage (NH-NH₂) and aromatic substitution patterns. For example, the hydrazine proton typically appears as a singlet near δ 7.5–8.5 ppm, while methyl groups on the naphthalene ring resonate at δ 2.3–2.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify the molecular ion peak (e.g., m/z ~213 [M+H]⁺ for C₁₂H₁₄N₂) and fragmentation patterns .

- IR Spectroscopy : Identify N-H stretching vibrations (~3200–3350 cm⁻¹) and C=N stretching (~1600–1650 cm⁻¹) for hydrazine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Answer: Optimization strategies include:

- Catalyst Selection : Use Pd/C with H₂ for reductive amination to achieve >85% yield, as demonstrated in industrial-scale syntheses of related amines .

- Solvent Systems : Methanol or ethanol are ideal for hydrazone formation due to their polarity and ability to dissolve both aldehyde and hydrazine reactants .

- Purification Techniques : Two-step crystallization (e.g., using ethanol followed by acetone) effectively removes byproducts like unreacted aldehydes, as shown in methylhydrazine hydrochloride synthesis .

Q. What structure-activity relationships (SAR) are observed in hydrazine derivatives with naphthalene scaffolds?

Answer: Comparative studies of structurally related compounds reveal key SAR trends:

Key findings:

- Methyl substitution on the naphthalene ring enhances lipophilicity, improving membrane permeability for CNS-targeted agents .

- The hydrazine moiety enables chelation with metal ions, relevant for catalytic or medicinal applications .

Q. How can computational modeling aid in predicting the reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the hydrazine nitrogen atoms show high electron density, making them reactive toward carbonyl groups .

- Molecular Docking : Simulate interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) to prioritize derivatives for anti-TB testing .

- Solvent Effects : Use COSMO-RS models to predict solubility in polar aprotic solvents (e.g., DMSO), critical for reaction design .

Q. Methodological Notes

Properties

CAS No. |

887592-72-5 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

(4-methylnaphthalen-1-yl)methylhydrazine |

InChI |

InChI=1S/C12H14N2/c1-9-6-7-10(8-14-13)12-5-3-2-4-11(9)12/h2-7,14H,8,13H2,1H3 |

InChI Key |

QEJLWJAUWYTTCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)CNN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.